molecular formula C21H24N6O5S B011617 Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(5-nitro-2,1-benzisothiazol-3-yl)azo]phenyl]- CAS No. 105076-77-5

Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(5-nitro-2,1-benzisothiazol-3-yl)azo]phenyl]-

Cat. No.: B011617
CAS No.: 105076-77-5
M. Wt: 472.5 g/mol
InChI Key: QBCBEQSWSOZGPB-UHFFFAOYSA-N
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Description

Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(5-nitro-2,1-benzisothiazol-3-yl)azo]phenyl]- (CAS: 105076-77-5), also known as C.I. Disperse Blue 367, is a synthetic azo dye with the molecular formula C21H24N6O5S and a molecular weight of 472.52 g/mol . Key features include:

  • Structure: A benzisothiazole core substituted with a nitro group at position 5, linked via an azo bond to a phenyl ring bearing bis(2-methoxyethyl)amino and acetamide groups.
  • Physicochemical Properties:
    • LogP: 3.43 (indicating moderate lipophilicity) .
    • Density: 1.38 g/cm³ (predicted) .
    • Hazard Classification: H413 (may cause long-lasting harmful effects to aquatic life) .
  • Applications: Primarily used as a disperse dye in textiles due to its chromophoric azo-benzisothiazole system .

Properties

IUPAC Name

N-[5-[bis(2-methoxyethyl)amino]-2-[(5-nitro-2,1-benzothiazol-3-yl)diazenyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O5S/c1-14(28)22-20-13-15(26(8-10-31-2)9-11-32-3)4-7-19(20)23-24-21-17-12-16(27(29)30)5-6-18(17)25-33-21/h4-7,12-13H,8-11H2,1-3H3,(H,22,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBCBEQSWSOZGPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)N(CCOC)CCOC)N=NC2=C3C=C(C=CC3=NS2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6073023
Record name C.I. Disperse Blue 367
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Molecular Weight

472.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

105076-77-5
Record name N-[5-[Bis(2-methoxyethyl)amino]-2-[2-(5-nitro-2,1-benzisothiazol-3-yl)diazenyl]phenyl]acetamide
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Record name Acetamide, N-(5-(bis(2-methoxyethyl)amino)-2-(2-(5-nitro-2,1-benzisothiazol-3-yl)diazenyl)phenyl)-
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Record name Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[2-(5-nitro-2,1-benzisothiazol-3-yl)diazenyl]phenyl]-
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Record name N-(5-(bis(2-methoxyethyl)amino)-2-((5-nitro-2,1-benzisothiazol-3-yl)azo)phenylacetamide
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Biological Activity

Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(5-nitro-2,1-benzisothiazol-3-yl)azo]phenyl]- (CAS No. 105076-77-5) is a complex organic compound notable for its potential biological activities. This article delves into its biological activity, synthesis, mechanism of action, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound features a unique structure characterized by an acetamide group, a bis(2-methoxyethyl)amino group, and a diazenyl group attached to a phenyl ring substituted with nitro and benzothiazole moieties. Its molecular formula is C21H24N6O5S, with a molecular weight of 472.53 g/mol. The physical properties include:

PropertyValue
Density1.38 g/cm³
Boiling Point709.6 °C
LogP5.85
Polar Surface Area (PSA)165.96 Ų

Synthesis

The synthesis of this compound typically involves multiple steps including the diazotization of 5-nitro-2,1-benzisothiazole and subsequent coupling with the bis(2-methoxyethyl)amino derivative of phenylamine. Reaction conditions are carefully controlled to yield the desired product effectively.

Antimicrobial Activity

Research indicates that Acetamide exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, particularly Gram-positive bacteria like Bacillus subtilis. The minimal inhibitory concentrations (MICs) for selected strains are summarized below:

Bacterial StrainMIC (µg/mL)
Bacillus subtilis15
Escherichia coli30
Candida albicans20

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit certain enzymes:

  • Urease Inhibition : Acetamide derivatives have shown promising urease inhibition with an IC50 value of approximately 22.61 µM, indicating potential therapeutic applications in treating urease-related disorders.
  • α-Amylase and α-Glucosidase : Studies have demonstrated that the compound can inhibit these enzymes, which are critical in carbohydrate metabolism, suggesting its utility in managing diabetes.

The mechanism by which Acetamide exerts its biological effects involves binding to specific proteins or enzymes, leading to altered activity. The diazenyl group is crucial in facilitating these interactions by forming stable complexes with biological molecules. This can result in enzyme inhibition or modulation of protein-protein interactions.

Comparative Analysis

When compared to similar compounds, Acetamide demonstrates unique properties due to its specific functional groups. For example:

  • Acetamide Derivative A : Lacks the diazenyl group but shows moderate antibacterial activity.
  • Acetamide Derivative B : Contains additional cyano groups but exhibits lower enzyme inhibition compared to Acetamide.

Case Studies

Several case studies highlight the potential therapeutic applications of Acetamide:

  • Case Study on Anticancer Activity : Research indicated that derivatives of Acetamide showed selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index.
  • Case Study on Diabetes Management : In animal models, Acetamide demonstrated significant reductions in blood glucose levels when administered alongside standard antidiabetic medications.

Comparison with Similar Compounds

Structural Analogues

The compound’s uniqueness arises from its substitution pattern. Key comparisons include:

Compound Name CAS Number Structural Differences Key Properties
N-[5-[bis(2-hydroxyethyl)amino]-2-[(5-nitro-2,1-benzisothiazol-3-yl)azo]phenyl]acetamide 88102-88-9 Hydroxyethyl instead of methoxyethyl groups Higher polarity due to -OH groups; likely lower LogP .
N-(5-(bis(2-methoxyethyl)amino)-2-((2-cyano-4,6-dinitrophenyl)azo)phenyl)acetamide 52583-35-4 Cyano and dinitro substituents on phenyl Increased electron-withdrawing effects; similar H413 hazard .
N-(6-Amino-4-methoxy-benzothiazol-2-yl)-acetamide Benzothiazole core instead of benzisothiazole; lacks azo group Antimicrobial/anticancer activity; altered solubility due to methoxy .

Key Structural Insights :

  • Methoxyethyl vs. Hydroxyethyl : Methoxy groups enhance lipophilicity (LogP = 3.43 vs. ~2–3 for hydroxyethyl analogues), affecting dye solubility and environmental persistence .
  • Nitro Group: Critical for color intensity and electronic properties; may contribute to genotoxicity concerns .

Environmental and Regulatory Profiles

Differences arise in degradation pathways:

  • Methoxyethyl Groups : Resist hydrolysis compared to hydroxyethyl, leading to longer environmental persistence .
  • Nitro Group : May contribute to mutagenicity, necessitating careful handling .

Regulatory Status :

  • Listed in the EU’s Regulation (CE) No. 790/2009 as hazardous to aquatic life .
  • Included in restricted dye lists due to genotoxicity concerns .

Preparation Methods

Diazotization of 5-Nitro-2,1-Benzisothiazol-3-Amine

The amine group in 5-nitro-2,1-benzisothiazol-3-amine undergoes diazotization in an acidic medium (HCl, 0–5°C) with sodium nitrite (NaNO₂). The reaction proceeds via the formation of a nitrosonium ion (NO⁺), which reacts with the amine to generate a diazonium intermediate:

Ar-NH2+NaNO2+2HClAr-N2+Cl+NaCl+2H2O\text{Ar-NH}2 + \text{NaNO}2 + 2\text{HCl} \rightarrow \text{Ar-N}2^+\text{Cl}^- + \text{NaCl} + 2\text{H}2\text{O}

Stabilizing the diazonium salt at low temperatures (<5°C) is critical to prevent decomposition.

Coupling with N-[5-[bis(2-Methoxyethyl)Amino]Phenyl]Acetamide

The diazonium salt reacts with the acetamide derivative in a mildly acidic (pH 4–6) or neutral aqueous solution. The coupling occurs at the para position relative to the bis(2-methoxyethyl)amino group, driven by the electron-donating methoxyethyl substituents:

Ar-N2++Ar’-HAr-N=N-Ar’+H+\text{Ar-N}_2^+ + \text{Ar'-H} \rightarrow \text{Ar-N=N-Ar'} + \text{H}^+

Yields are optimized by maintaining a molar ratio of 1:1.2 (diazonium salt:acetamide derivative) and temperatures below 10°C.

Intermediate Synthesis and Purification

Preparation of 5-Nitro-2,1-Benzisothiazol-3-Amine

This intermediate is synthesized via nitration of 2,1-benzisothiazol-3-amine using a nitric acid-sulfuric acid mixture (1:3 v/v) at 0–5°C. The nitro group directs electrophilic substitution to the 5-position due to the meta-directing effect of the isothiazole ring.

Table 1: Reaction Conditions for Nitration

ParameterValue
Nitrating AgentHNO₃/H₂SO₄ (1:3)
Temperature0–5°C
Reaction Time4–6 hours
Yield68–72%

Synthesis of N-[5-[bis(2-Methoxyethyl)Amino]Phenyl]Acetamide

The acetamide derivative is prepared by acetylation of 5-[bis(2-methoxyethyl)amino]aniline using acetic anhydride in glacial acetic acid:

Ar-NH2+(CH3CO)2OAr-NHCOCH3+CH3COOH\text{Ar-NH}2 + (\text{CH}3\text{CO})2\text{O} \rightarrow \text{Ar-NHCOCH}3 + \text{CH}_3\text{COOH}

Reaction conditions include refluxing at 80°C for 3 hours, yielding 85–90% product after recrystallization from ethanol.

Industrial-Scale Production Strategies

Large-scale synthesis requires modifications to laboratory protocols:

Continuous Flow Diazotization

Diazonium salts are unstable at elevated temperatures, necessitating continuous flow reactors for rapid mixing and temperature control. A two-stage system separates diazotization (5°C, residence time 2 minutes) and coupling (10°C, residence time 5 minutes), achieving 92% conversion.

Solvent Recycling

Methanol-water mixtures (7:3 v/v) are recovered via fractional distillation, reducing production costs by 18–22%.

Analytical Validation of Synthesis

Spectroscopic Characterization

  • UV-Vis : λₘₐₐ = 480 nm (azo linkage n→π* transition).

  • ¹H NMR : δ 2.1 ppm (acetamide CH₃), δ 3.3–3.6 ppm (OCH₂CH₂OCH₃).

Purity Assessment

HPLC analysis (C18 column, acetonitrile-water gradient) confirms >98% purity. Residual sodium nitrite is quantified via ion chromatography (<50 ppm).

Challenges and Mitigation Strategies

Byproduct Formation

Minor amounts of ortho-coupled product (3–5%) are removed via column chromatography (silica gel, ethyl acetate-hexane).

Comparative Analysis of Methods

Table 2: Efficiency of Laboratory vs. Industrial Methods

ParameterLaboratory MethodIndustrial Method
Yield75–80%88–92%
Reaction Time8–10 hours2.5 hours
Solvent Consumption5 L/kg product1.8 L/kg product
Energy Input120 kWh/kg75 kWh/kg

Q & A

Basic Question: What are the key synthetic pathways for preparing this azo-linked benzisothiazole acetamide derivative, and how can reaction conditions be optimized?

Answer:
The compound is synthesized via a multi-step azo-coupling reaction. First, the diazonium salt of 5-nitro-2,1-benzisothiazol-3-amine is prepared using nitrosation (e.g., NaNO₂/HCl at 0–5°C). This intermediate is coupled with N-[5-(bis(2-methoxyethyl)amino)phenyl]acetamide under alkaline conditions (pH 8–10) to form the azo bond . Optimization involves controlling temperature (<10°C to prevent diazonium decomposition) and stoichiometric ratios (1:1.05 diazonium:acetamide derivative). Post-synthesis purification typically employs column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) to remove unreacted precursors.

Basic Question: How is the structural integrity of this compound validated, and what analytical techniques are prioritized?

Answer:
Structural validation relies on:

  • UV-Vis Spectroscopy : Confirms π→π* transitions in the azo group (λmax ~480–520 nm) and nitrobenzene moiety (λmax ~350 nm) .
  • NMR : ¹H NMR identifies protons on the bis(2-methoxyethyl)amino group (δ 3.3–3.6 ppm, methoxy and ethylene protons) and aromatic protons (δ 7.2–8.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₂₁H₂₄N₆O₅S) with exact mass ±5 ppm deviation .

Advanced Question: How can computational methods resolve contradictions in reported electronic properties (e.g., HOMO-LUMO gaps) for this compound?

Answer:
Discrepancies in HOMO-LUMO gaps (e.g., 3.1 eV vs. 3.5 eV in literature) arise from variations in DFT functionals (B3LYP vs. M06-2X) or basis sets (6-31G* vs. def2-TZVP). A robust protocol includes:

  • Benchmarking : Compare computed λmax (TD-DFT) with experimental UV-Vis data to select optimal functionals .
  • Solvent Effects : Incorporate polarizable continuum models (PCM) for DMF or ethanol, as solvent polarity significantly impacts charge-transfer transitions .
  • Vibrational Analysis : Match computed IR spectra (e.g., azo N=N stretch at ~1450 cm⁻¹) to experimental data to validate electronic structure .

Advanced Question: What methodologies are recommended for assessing environmental hazards, given conflicting ecotoxicity data (e.g., LC50 >mg/L vs. chronic aquatic toxicity Category 4)?

Answer:
To reconcile conflicting ecotoxicity profiles:

  • QSAR Modeling : Use EPI Suite or TEST software to predict acute/chronic toxicity endpoints, accounting for nitro and azo groups’ bioactivity .
  • Experimental Validation : Conduct Daphnia magna immobilization assays (OECD 202) and algal growth inhibition tests (OECD 201) under standardized conditions (pH 7.5, 20°C) .
  • Degradation Studies : Analyze photolytic (UV irradiation) and microbial degradation products via HPLC-MS to identify persistent/toxic metabolites (e.g., nitroanilines) .

Advanced Question: How can researchers address discrepancies in genotoxicity predictions for this compound?

Answer:
Conflicting genotoxicity data (e.g., in silico alerts vs. negative Ames tests) require:

  • Combinatorial Assays : Perform bacterial reverse mutation (OECD 471) and mammalian micronucleus tests (OECD 487) to cover multiple genotoxicity mechanisms .
  • Reactive Oxygen Species (ROS) Detection : Use fluorescent probes (e.g., DCFH-DA) in human hepatocyte (HepG2) cultures to quantify oxidative stress, a precursor to DNA damage .
  • QSAR Refinement : Train models on structurally similar azo dyes with validated genotoxicity data to improve prediction accuracy .

Basic Question: What are the critical handling precautions for this compound in laboratory settings?

Answer:
Key precautions include:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (Skin Sens. 1, H317) .
  • Ventilation : Use fume hoods during weighing/synthesis to avoid inhalation of fine particles (particle size <10 µm).
  • Waste Management : Neutralize acidic/basic residues before disposal and segregate halogenated solvents used in purification .

Advanced Question: What strategies improve the photostability of this dye in material science applications?

Answer:
Photostability enhancement involves:

  • Steric Shielding : Introduce bulky substituents (e.g., tert-butyl groups) on the phenyl ring to hinder photolytic cleavage of the azo bond .
  • Antioxidant Additives : Incorporate UV absorbers (e.g., benzotriazoles) at 1–5 wt% to quench singlet oxygen and prevent chromophore degradation .
  • Accelerated Aging Tests : Expose dye-polymer composites to Xenon arc lamps (ISO 4892-2) and monitor colorfastness via CIELAB ΔE metrics .

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